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Introduction
Sirpiglenastat (DRP-104) is a novel, broad-acting glutamine antagonist designed for targeted

delivery to the tumor microenvironment. As a prodrug of 6-diazo-5-oxo-L-norleucine (DON),

Sirpiglenastat is engineered to be preferentially activated within tumor cells, thereby

minimizing systemic toxicity.[1][2] This targeted approach allows for the effective inhibition of

multiple glutamine-utilizing enzymes, which are crucial for the rapid proliferation and survival of

many cancer cells.[2] By disrupting tumor cell metabolism, Sirpiglenastat not only directly

impedes cancer cell growth but also remodels the tumor microenvironment to enhance anti-

tumor immune responses.[3][4] These application notes provide a summary of preclinical data

and detailed protocols for assessing the tumor growth inhibition effects of Sirpiglenastat.

Mechanism of Action
Sirpiglenastat functions as a glutamine mimic, irreversibly inhibiting numerous enzymes

involved in glutamine metabolism. This broad antagonism disrupts several key metabolic

pathways essential for cancer cells, including nucleotide synthesis, the hexosamine

biosynthesis pathway, and redox homeostasis. Unlike healthy cells, many tumors exhibit

"glutamine addiction," making them particularly vulnerable to this metabolic disruption.

Furthermore, by altering the metabolic landscape of the tumor microenvironment,

Sirpiglenastat can enhance the infiltration and activity of anti-tumor immune cells such as T

cells and natural killer (NK) cells, while reducing immunosuppressive cell populations.
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Caption: Sirpiglenastat's mechanism of action.

Data Presentation
In Vivo Efficacy of Sirpiglenastat in Syngeneic Mouse
Models
The following tables summarize the tumor growth inhibition (TGI) observed in preclinical

studies with Sirpiglenastat.
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Cell Line
Mouse
Strain

Treatment
Dosing
Schedule

Tumor
Growth
Inhibition
(TGI)

Reference

MC38 (Colon

Carcinoma)
C57BL/6

Sirpiglenastat

(0.5 - 1.4

mg/kg, s.c.)

5 days on, 2

days off
96% - 101%

CT26 (Colon

Carcinoma)
BALB/c

Sirpiglenastat

(0.5 mg/kg,

s.c.)

Once daily for

5 days

90% at day

12

H22

(Hepatocellul

ar

Carcinoma)

-

Sirpiglenastat

(0.5 mg/kg,

s.c.)

-
Significant

Inhibition

Response Criteria in Lung Cancer Patient-Derived
Xenograft (PDX) and Syngeneic Models

Response Category Tumor Growth Inhibition (TGI)

Responder ≥80%

Partial Responder 30-80%

Non-responder 0-30%

Data from Dracen Pharmaceuticals presentation.

Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Sirpiglenastat on cancer cell lines.

Materials:

Cancer cell line of interest

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b10857805?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Complete cell culture medium

Sirpiglenastat (DRP-104)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well plates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere

with 5% CO2.

Compound Treatment: Prepare serial dilutions of Sirpiglenastat in culture medium. Remove

the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells.
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Caption: Workflow for the in vitro MTT cell viability assay.
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In Vivo Tumor Xenograft Study
This protocol outlines the procedure for assessing the anti-tumor efficacy of Sirpiglenastat in a

mouse xenograft model.

Materials:

Immunocompromised mice (e.g., BALB/c nude or C57BL/6)

Cancer cell line (e.g., MC38)

Matrigel (optional)

Sirpiglenastat (DRP-104)

Vehicle control

Calipers for tumor measurement

Sterile syringes and needles

Procedure:

Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells in 100 µL of PBS (can be

mixed with Matrigel) into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the

mice into treatment and control groups.

Drug Administration: Administer Sirpiglenastat or vehicle control at the desired dose and

schedule (e.g., daily subcutaneous injection for 5 days followed by a 2-day break).

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

Endpoint: The study can be terminated when tumors in the control group reach a

predetermined size, or after a specific treatment duration.
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Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to

the control group.
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Implant tumor cells into mice
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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